4-amino-N-(oxolan-2-ylmethyl)-1-propan-2-ylpyrazole-3-carboxamide
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Overview
Description
4-amino-N-(oxolan-2-ylmethyl)-1-propan-2-ylpyrazole-3-carboxamide is a chemical compound with a unique structure that includes a pyrazole ring, an isopropyl group, and a tetrahydrofuran moiety.
Preparation Methods
The synthesis of 4-amino-N-(oxolan-2-ylmethyl)-1-propan-2-ylpyrazole-3-carboxamide involves several steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the isopropyl group and the tetrahydrofuran moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity .
Chemical Reactions Analysis
4-amino-N-(oxolan-2-ylmethyl)-1-propan-2-ylpyrazole-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of corresponding oxides, while substitution reactions may result in the replacement of specific functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. In medicine, it could be investigated for its therapeutic potential in treating various diseases. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 4-amino-N-(oxolan-2-ylmethyl)-1-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
When compared to similar compounds, 4-amino-N-(oxolan-2-ylmethyl)-1-propan-2-ylpyrazole-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include other pyrazole derivatives with different substituents or modifications. The uniqueness of this compound lies in its specific arrangement of the isopropyl group and the tetrahydrofuran moiety, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-amino-N-(oxolan-2-ylmethyl)-1-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-8(2)16-7-10(13)11(15-16)12(17)14-6-9-4-3-5-18-9/h7-9H,3-6,13H2,1-2H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCQWXHLJAESKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)NCC2CCCO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.